molecular formula C19H21Cl2N3OS B2510760 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride CAS No. 1215651-50-5

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride

Cat. No.: B2510760
CAS No.: 1215651-50-5
M. Wt: 410.36
InChI Key: ZWYWVHILMIPTIN-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride is a benzothiazole-derived acetamide compound featuring a 6-chloro-substituted benzothiazole core, a dimethylaminoethyl side chain, and a phenylacetamide moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS.ClH/c1-22(2)10-11-23(18(24)12-14-6-4-3-5-7-14)19-21-16-9-8-15(20)13-17(16)25-19;/h3-9,13H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYWVHILMIPTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride is a compound of increasing interest in pharmaceutical research due to its complex structure and potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, effects on various cell lines, and potential clinical applications.

The primary targets of this compound include various enzymes and receptors involved in inflammatory and cancer pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway, leading to decreased production of inflammatory mediators such as prostaglandins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : The compound has been evaluated for its effects on the proliferation of various human cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Studies utilizing the MTT assay revealed that this compound significantly inhibits cell growth in these lines .
  • Apoptosis Induction : Flow cytometry analysis demonstrated that the compound promotes apoptosis in cancer cells, indicating its potential as an anticancer agent. The induction of apoptosis was associated with alterations in protein expression levels linked to cell cycle regulation .
Cell LineIC50 Value (µM)Mechanism
A4311-4Apoptosis induction
A5491-4Cell cycle arrest

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating inflammatory cytokines:

  • Cytokine Inhibition : In studies involving RAW264.7 mouse macrophages, the compound reduced levels of inflammatory factors such as IL-6 and TNF-α. This suggests its role in mitigating inflammation through cytokine modulation .

Antibacterial Activity

Emerging research highlights the antibacterial potential of this compound against various bacterial strains. It has shown promising results against pathogens like Xanthomonas oryzae, with effective concentrations lower than traditional antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives related to this compound:

  • Synthesis and Characterization : The synthesis process involves multi-step organic reactions optimized for yield and purity. Characterization techniques such as NMR and HPLC confirm the structure and purity of synthesized compounds .
  • In Vivo Studies : Preliminary animal studies suggest that this compound can effectively reduce tumor growth in xenograft models, supporting its potential as a therapeutic agent in oncology .
  • Comparative Analysis : Compared to other benzothiazole derivatives, this compound exhibits superior activity against specific cancer lines, highlighting its unique pharmacological profile.

Scientific Research Applications

Synthesis Steps

  • Formation of Benzothiazole Moiety : Reaction of thiazole precursors with aryl halides.
  • Amidation Reaction : Reacting the benzothiazole derivative with dimethylaminoethylamine to form the amide bond.
  • Hydrochloride Formation : Converting the base form into its hydrochloride salt for enhanced stability and solubility.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anti-inflammatory Activity

Studies suggest that the compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Docking studies indicated favorable binding interactions with COX-2, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Effects

In vitro tests have demonstrated significant antibacterial and antifungal activities against various pathogens, with minimal inhibitory concentrations (MIC) reported as low as 50 μg/mL for certain derivatives . This highlights its potential use in treating infections caused by resistant strains.

Antitumor Activity

Research indicates that derivatives similar to this compound can inhibit cancer cell proliferation. Compounds have shown moderate to high inhibitory effects against human cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Anti-inflammatory Activity

A study evaluated the compound's ability to inhibit COX-2 activity, revealing promising results that support its development as an NSAID. The study utilized molecular docking techniques to elucidate the binding affinity and interaction mechanisms .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole derivatives, including this compound. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, emphasizing its therapeutic potential in infectious diseases .

Case Study 3: Anticancer Potential

Research on similar benzothiazole derivatives highlighted their effectiveness against breast cancer cell lines (MCF7). The compounds were subjected to Sulforhodamine B (SRB) assays, demonstrating significant cytotoxicity that warrants further investigation into their mechanisms of action .

Summary of Biological Activities

Activity Type Findings
Anti-inflammatoryInhibits COX-2; potential NSAID properties
AntimicrobialEffective against bacteria and fungi
AntitumorModerate inhibition of cancer cell lines

Comparison with Similar Compounds

Chloro vs. Fluoro Substituents

  • Target Compound : 6-Chloro substitution on benzothiazole (C₇H₃ClN₂S) contributes to electron-withdrawing effects, enhancing stability and hydrophobic interactions. Molecular weight: 438.4 (hydrochloride salt) .
  • Analog () : 6-Fluoro substitution (C₇H₃FN₂S) reduces molecular weight (409.9) and may alter binding affinity due to fluorine’s electronegativity and smaller atomic radius .

Nitro and Methoxy Substituents

  • Nitro Analog () : N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives exhibit strong electron-withdrawing effects, enhancing kinase inhibition (e.g., VEGFR-2 IC₅₀ values < 1 µM) .

Side Chain Modifications

Dimethylaminoethyl vs. Diethylaminoethyl

  • Target Compound: The dimethylaminoethyl group (C₄H₁₁N₂) enhances solubility via protonation and may facilitate cation-π interactions. Molecular formula: C₂₁H₂₅Cl₂N₃OS .
  • Molecular weight: 438.4 .

Propylamino and Dioxoisoindolinyl Moieties

  • Propylamino Analog (): A 3-(dimethylamino)propyl chain (C₅H₁₂N₂) extends the side chain length, increasing molecular weight (493.4) and possibly altering binding kinetics .
  • Dioxoisoindolinyl Addition () : The 1,3-dioxoisoindolinyl group introduces π-π stacking capabilities, which may enhance receptor binding in corrosion inhibition or kinase targeting .

Acetamide Linker Variations

Phenyl vs. Phenoxy vs. Thioacetamide

  • Target Compound : The phenylacetamide linker (C₈H₇O) provides rigidity and hydrophobic interactions.
  • Thioacetamide Derivatives (): Thioxoacetamide (C₂H₃NOS) analogs exhibit higher melting points (147–207°C) due to stronger intermolecular forces (e.g., compound 9: 186–187°C) .

Pharmacological and Physicochemical Properties

Anticancer Activity (VEGFR-2 Inhibition)

  • The chloro group may enhance binding to kinase active sites .
  • Nitrobenzothiazole Analog () : Compound 6d (IC₅₀: 0.89 µM) shows strong VEGFR-2 inhibition, attributed to nitro group interactions with Lys868 and Asp1046 residues .

Corrosion Inhibition

  • Benzamide Analogs (): N-(6-aminobenzo[d]thiazol-2-yl)benzamide derivatives inhibit metal corrosion via adsorption on surfaces. The target compound’s dimethylaminoethyl group may improve adsorption efficiency .

Physicochemical Properties

Property Target Compound 6-Fluoro Analog () Diethylaminoethyl Analog ()
Molecular Weight 438.4 409.9 438.4
Substituent 6-Cl, dimethylaminoethyl 6-F, dimethylaminoethyl 6-Cl, diethylaminoethyl
Solubility (Predicted) High (hydrochloride salt) Moderate Moderate (higher logP)
Bioactivity Potential kinase inhibitor Unreported Unreported

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 3-Chloroaniline (0.04 mol), potassium thiocyanate (0.048 mol), bromine (0.048 mol) in glacial acetic acid.
  • Procedure : Bromine is added dropwise to the aniline-thiocyanate mixture at 0°C, followed by stirring at room temperature for 12 hours. The precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol.
  • Yield : 68–72% (based on analogous reactions in).

The introduction of the phenylacetamide group proceeds via acylation of the primary amine on the benzo[d]thiazole ring. Source demonstrates acylation using phenylacetyl chloride in the presence of phosphorous oxychloride.

Stepwise Functionalization

  • Formation of 2-Chloro-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide :

    • Reactants : 6-Chlorobenzo[d]thiazol-2-amine (1 equiv.), chloroacetyl chloride (1.2 equiv.) in dichloromethane.
    • Conditions : Stirred at 0°C for 1 hour, then room temperature for 6 hours.
    • Workup : Extracted with sodium bicarbonate, dried over sodium sulfate, and purified via silica gel chromatography.
    • Yield : 85%.
  • Substitution with Dimethylaminoethylamine :

    • Reactants : 2-Chloro-N-(6-chlorobenzo[d]thiazol-2-yl)acetamide (1 equiv.), 2-(dimethylamino)ethylamine (1.5 equiv.) in acetone.
    • Conditions : Refluxed for 12 hours under nitrogen.
    • Purification : Solvent evaporation followed by recrystallization from ethyl acetate/hexane.
    • Yield : 78%.

Formation of Hydrochloride Salt

Conversion to the hydrochloride salt enhances solubility and stability. Source outlines salt formation using hydrochloric acid in ethanol.

Procedure

  • Reactants : Free base (1 equiv.), concentrated HCl (1.1 equiv.) in anhydrous ethanol.
  • Conditions : Stirred at 0°C for 2 hours, filtered, and washed with cold ether.
  • Yield : 92%.

Analytical Characterization

Spectroscopic Data

Parameter Value Source
1H NMR (400 MHz, DMSO-d6) δ 7.82 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 4.25 (s, 2H, CH2), 3.68 (t, 2H, NCH2), 2.92 (s, 6H, N(CH3)2)
13C NMR 168.9 (C=O), 152.1 (C-S), 134.5–121.2 (Ar-C)
HRMS m/z 432.1245 [M+H]+ (calc. 432.1251)

Purity and Yield Optimization

  • HPLC Purity : 99.2% (C18 column, 0.1% TFA/CH3CN gradient).
  • Optimal Molar Ratios : Chloroacetyl chloride (1.2 equiv.) and dimethylaminoethylamine (1.5 equiv.) minimize side products.

Comparative Analysis of Synthetic Routes

Method Efficiency

Step Catalyst/Solvent Time (h) Yield (%)
Benzo[d]thiazole formation Glacial acetic acid 12 70
Acylation Dichloromethane 7 85
Alkylation Acetone 12 78
Salt formation Ethanol/HCl 2 92

Source emphasizes stoichiometric precision for high yields (e.g., 95% yield with 1:1.9 styrene:sulfur ratio), while Source highlights recrystallization as critical for purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiazole Formation :

    • Issue : Competing substitution at position 4 or 6.
    • Solution : Use electron-withdrawing chloro substituent to direct cyclization.
  • Byproducts in Acylation :

    • Issue : Over-acylation or hydrolysis.
    • Mitigation : Controlled addition of chloroacetyl chloride at 0°C.

Q & A

Basic: What are the optimal synthetic conditions to achieve high yield and purity for this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of 6-chlorobenzo[d]thiazole-2-amine with 2-(dimethylamino)ethyl chloride, followed by acylation with phenylacetic acid derivatives. Key parameters include:

  • Solvent system : Use toluene:water (8:2) for refluxing, as demonstrated in analogous acetamide syntheses .
  • Reaction time : 5–7 hours under reflux, monitored by TLC (hexane:ethyl acetate, 9:1) to track progress .
  • Purification : Crude products are crystallized with ethanol or extracted with ethyl acetate (3×20 mL), then dried over Na₂SO₄ .
    Yield optimization (~21–33%) requires precise stoichiometry (e.g., 20 mmol substrate with 30 mmol NaN₃) and controlled quenching with ice .

Basic: How should researchers characterize the compound’s molecular structure?

Answer:
A combination of spectroscopic and analytical methods is critical:

  • NMR : ¹H and ¹³C NMR identify chemical shifts for the benzothiazole core (δ 7.2–7.8 ppm for aromatic protons) and dimethylaminoethyl side chain (δ 2.2–3.1 ppm for N-CH₃) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 473 [M+2]⁺ for chloro-substituted analogs) and fragmentation patterns .
  • Elemental analysis : Validate calculated vs. observed C/H/N percentages (e.g., 60.87% C observed vs. 61.07% calculated) to confirm purity .

Basic: Which biological assays are recommended for initial activity screening?

Answer:
Prioritize assays aligned with benzothiazole derivatives’ known activities:

  • Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric assays (e.g., IC₅₀ determination) .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting dose-dependent cytotoxicity (e.g., 10–100 µM range) .
  • Receptor binding : Radioligand displacement assays for GPCRs or ion channels, given the dimethylaminoethyl group’s potential for receptor interaction .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay conditions : Standardize variables like cell line passage number, serum concentration, or incubation time. For example, cytotoxicity may vary between adherent vs. suspension cells .
  • Compound solubility : Use DMSO as a co-solvent (≤0.1% v/v) to avoid precipitation in aqueous buffers, which can skew IC₅₀ values .
  • Metabolic stability : Perform liver microsome assays to compare degradation rates, as structural analogs show varying half-lives (e.g., t₁/₂ = 15–60 min) .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Answer:
Focus on systematic substitutions to key moieties:

  • Benzothiazole core : Replace 6-Cl with F or CH₃ to assess halogen/alkyl effects on potency .
  • Dimethylaminoethyl side chain : Modify to morpholinoethyl or diethylaminoethyl groups to study steric/electronic impacts on receptor binding .
  • Phenylacetamide group : Introduce electron-withdrawing groups (e.g., NO₂) or extend conjugation to alter π-π stacking interactions .
    Validate changes via comparative bioassays and molecular docking to map binding pockets .

Advanced: What mechanistic insights exist for this compound’s biological activity?

Answer:
Proposed mechanisms include:

  • Kinase inhibition : Analogous benzothiazoles inhibit EGFR or PI3K by binding to ATP pockets, supported by docking studies showing H-bonding with backbone residues .
  • Receptor modulation : The dimethylaminoethyl group may act as a cationic "anchor" for GPCRs (e.g., serotonin receptors), as seen in fluorinated analogs .
  • DNA intercalation : Planar benzothiazole systems intercalate DNA, inducing apoptosis in cancer cells (confirmed via comet assays) .

Advanced: How can enantiomeric purity be achieved during synthesis?

Answer:

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during acylation steps to control stereochemistry .
  • Circular dichroism (CD) : Verify enantiopurity by comparing CD spectra to known standards .

Advanced: What formulation challenges arise in preclinical testing?

Answer:

  • Solubility : Poor aqueous solubility (common for benzothiazoles) can be mitigated via salt formation (e.g., hydrochloride) or nanoemulsion formulations .
  • Stability : Monitor degradation under accelerated conditions (40°C/75% RH). Lyophilization in citrate buffer (pH 4.5) enhances shelf life .
  • Bioavailability : Use pharmacokinetic studies in rodents to optimize dosing regimens, noting AUC improvements with PEGylated carriers .

Advanced: How to design degradation studies to assess stability?

Answer:

  • Forced degradation : Expose to heat (80°C), UV light (254 nm), and oxidative stress (3% H₂O₂), then analyze by HPLC for degradation products .
  • Thermal analysis : Use TGA/DSC to identify decomposition temperatures (e.g., onset at ~200°C for related compounds) .
  • Hydrolytic stability : Test in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis under alkaline conditions) .

Advanced: Which computational methods predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for kinases) to predict binding poses and ΔG values .
  • QSAR modeling : Train models on benzothiazole datasets to correlate substituent properties (e.g., logP, polar surface area) with activity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand complex stability under physiological conditions .

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